Cas no 681157-27-7 (4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide)

4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide is a specialized organic compound with a unique 1,3-thiazole and indeno ring system. It offers exceptional stability and reactivity, making it ideal for synthetic applications. This compound demonstrates high purity and structural integrity, facilitating its use in various chemical transformations.
4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide structure
681157-27-7 structure
Product name:4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide
CAS No:681157-27-7
MF:C17H11BrN2OS
Molecular Weight:371.251041650772
CID:5924498
PubChem ID:4225633

4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 4-bromo-N-8H-indeno[1,2-d]thiazol-2-yl-
    • 681157-27-7
    • 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
    • 4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
    • Oprea1_834465
    • AKOS024581122
    • F0536-0180
    • 4-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
    • 4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide
    • インチ: 1S/C17H11BrN2OS/c18-12-7-5-10(6-8-12)16(21)20-17-19-15-13-4-2-1-3-11(13)9-14(15)22-17/h1-8H,9H2,(H,19,20,21)
    • InChIKey: NPNGKNYVOZIGRJ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2C3=C(C=CC=C3)CC=2S1)(=O)C1=CC=C(Br)C=C1

計算された属性

  • 精确分子量: 369.97755g/mol
  • 同位素质量: 369.97755g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 427
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2Ų
  • XLogP3: 4.5

じっけんとくせい

  • 密度みつど: 1.642±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 6.83±0.20(Predicted)

4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0536-0180-5μmol
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0536-0180-30mg
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0536-0180-20μmol
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0536-0180-5mg
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0536-0180-10μmol
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0536-0180-15mg
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0536-0180-4mg
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0536-0180-50mg
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0536-0180-10mg
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0536-0180-40mg
4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
681157-27-7 90%+
40mg
$140.0 2023-05-17

4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide 関連文献

4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 681157-27-7 and Product Name: 4-bromo-N-{8H-indeno[1,2-d]thiazol-2-yl}benzamide

The compound with the CAS number 681157-27-7 and the product name 4-bromo-N-{8H-indeno[1,2-d]thiazol-2-yl}benzamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this molecule incorporates both bromine and thiazole moieties, which are known to enhance its biological activity and potential therapeutic applications.

Recent research in the domain of pharmaceutical chemistry has highlighted the importance of indeno[1,2-d]thiazole scaffolds in the development of novel bioactive molecules. The presence of the 8H-indeno[1,2-d]thiazol-2-yl group in the structure of this compound imparts unique electronic and steric properties, making it a promising candidate for further investigation. Studies have demonstrated that such scaffolds can interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes.

The incorporation of a bromo substituent at the para position of the benzamide moiety further enhances the compound's pharmacological profile. Brominated aromatic compounds are well-documented for their ability to exhibit potent inhibitory effects on multiple disease-related pathways. The bromine atom can participate in hydrogen bonding interactions and π-stacking effects, which are crucial for binding affinity and specificity to biological targets. This feature makes 4-bromo-N-{8H-indeno[1,2-d]thiazol-2-yl}benzamide a valuable scaffold for designing drugs with improved efficacy and selectivity.

In the context of contemporary drug discovery, the synthesis and characterization of this compound have been influenced by advancements in synthetic methodologies and computational chemistry. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex heterocyclic systems. Additionally, computational studies using molecular modeling have provided insights into the binding modes of this compound with potential targets, aiding in the optimization of its pharmacological properties.

One particularly intriguing aspect of this molecule is its potential as an inhibitor of kinases and other enzyme targets involved in cancer progression. The indeno[1,2-d]thiazole core has been shown to exhibit inhibitory activity against several kinases by interfering with their ATP-binding pockets. The benzamide moiety further enhances this activity by providing additional interactions with the target enzyme. Preclinical studies have suggested that derivatives of this class may serve as effective chemotherapeutic agents by disrupting key signaling pathways in tumor cells.

Furthermore, the thiazole ring in 4-bromo-N-{8H-indeno[1,2-d]thiazol-2-yl}benzamide contributes to its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth by targeting essential metabolic pathways. The bromine substituent may also enhance these effects by increasing the compound's lipophilicity and membrane permeability, facilitating its entry into microbial cells. This dual functionality makes it a promising candidate for developing novel antibiotics or antifungal agents.

The pharmacokinetic profile of this compound is another critical factor that has been extensively studied. The presence of both bromine and thiazole moieties can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Computational modeling has been instrumental in predicting these properties before experimental validation, thereby streamlining the drug discovery process. Early studies suggest that 4-bromo-N-{8H-indeno[1,2-d]thiazol-2-yl}benzamide exhibits favorable solubility and stability under physiological conditions, which are essential for its clinical applicability.

Recent advances in bioinformatics have also facilitated the identification of potential drug-drug interactions (DDIs) associated with this compound. By analyzing large-scale datasets and employing machine learning algorithms, researchers can predict how 4-bromo-N-{8H-indeno[1,2-d]thiazol-2-yl}benzamide might interact with other drugs currently on the market. This information is crucial for ensuring patient safety during clinical trials and post-marketing surveillance.

The synthesis of this compound has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Modern synthetic strategies involve multi-step reactions with precise control over reaction conditions to minimize side products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity of the final product.

Future research directions for 4-bromo-N-{8H-indeno[1,2-d]thiazol-2-yl}benzamide include exploring its mechanism of action in detail through biochemical assays and cell-based assays. Understanding how this compound interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential. Additionally, structure-activity relationship (SAR) studies will be conducted to modify specific regions of the molecule to enhance its efficacy or reduce toxicity.

The development of novel pharmaceuticals is an iterative process that relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 681157-27-7, under its product name 4-bromo-N-{8H-indeno[1,2-d]thiazol-2-yl}benzamide, exemplifies how cutting-edge chemical design can lead to discoveries with significant medical implications. As research progresses, it is anticipated that this molecule will contribute to advancements in treating various diseases by targeting key biological pathways.

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